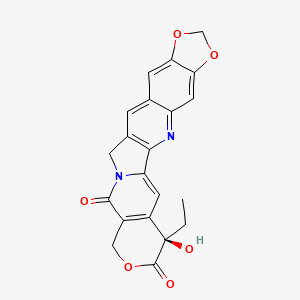

(R)-FL118

Beschreibung

Eigenschaften

IUPAC Name |

(5R)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFYDENHBPRCTN-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-FL118: A Multi-Pronged Approach to Combating Colorectal Cancer

(R)-FL118, a novel camptothecin analogue, has emerged as a promising therapeutic agent for colorectal cancer (CRC), exhibiting potent antitumor activity through a variety of distinct and interconnected mechanisms of action. Unlike its predecessors, irinotecan and topotecan, which primarily function as topoisomerase I (Top1) inhibitors, FL118 demonstrates a more complex and multifaceted approach to inducing cancer cell death and overcoming drug resistance. This technical guide provides an in-depth exploration of the core mechanisms through which FL118 exerts its effects on colorectal cancer cells, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of Action

This compound's efficacy in colorectal cancer stems from its ability to simultaneously target multiple critical pathways involved in cell survival, proliferation, and DNA repair. The primary mechanisms identified to date include the inhibition of homologous recombination repair, upregulation of the tumor suppressor CDC73 and subsequent inhibition of the Wnt/β-catenin pathway, targeted degradation of the oncoprotein DDX5, activation of the p53 tumor suppressor pathway, and the broad inhibition of anti-apoptotic proteins.

Inhibition of Homologous Recombination Repair via Survivin-RAD51 Axis

A key mechanism of FL118 is its ability to downregulate the expression of survivin, an inhibitor of apoptosis protein (IAP) frequently overexpressed in cancer.[1][2][3] This reduction in survivin levels leads to a subsequent decrease in RAD51, a critical protein in the homologous recombination (HR) pathway responsible for repairing DNA double-strand breaks.[1][2][3] The impairment of this DNA repair mechanism results in the accumulation of DNA damage, triggering G2/M cell cycle arrest and ultimately leading to apoptosis.[1][2][3] This mode of action is particularly significant in the context of overcoming resistance to conventional chemotherapies like irinotecan, which rely on inducing DNA damage.[1][2][3]

Figure 1: FL118-mediated inhibition of the Survivin-RAD51 axis.

Upregulation of CDC73 and Inhibition of the Wnt/β-catenin Pathway

FL118 has been shown to significantly upregulate the expression of the tumor suppressor gene Cell Division Cycle 73 (CDC73).[4] Increased levels of CDC73, in turn, negatively regulate the Wnt/β-catenin signaling pathway, a critical pathway for colorectal cancer initiation and progression.[4] By inhibiting this pathway, FL118 can suppress the proliferation and migration of colorectal cancer cells.[4]

Figure 2: FL118's impact on the CDC73 and Wnt/β-catenin pathway.

'Molecular Glue' Degradation of DDX5

FL118 functions as a 'molecular glue degrader' by directly binding to the oncoprotein DDX5 (also known as p68).[5] This binding event facilitates the ubiquitination and subsequent proteasomal degradation of DDX5.[5] The degradation of DDX5 disrupts its downstream signaling, leading to the downregulation of key oncogenic proteins including c-Myc, survivin, and mutant Kras.[5] This novel mechanism highlights a targeted approach through which FL118 can dismantle critical cancer-driving machinery.

Figure 3: FL118 as a molecular glue for DDX5 degradation.

Activation of the p53 Pathway via MdmX Degradation

In colorectal cancer cells with wild-type p53, FL118 activates the p53 signaling pathway by promoting the proteasomal degradation of MdmX, a negative regulator of p53.[6][7] The degradation of MdmX leads to the stabilization and activation of p53, which in turn can induce cellular senescence, a state of irreversible cell cycle arrest.[6][7] In cancer cells lacking functional p53, FL118 shifts its mechanism to promote p53-independent apoptosis, demonstrating its versatility in targeting different cancer cell genotypes.[6][7]

Figure 4: p53-dependent and independent actions of FL118.

Broad Inhibition of Anti-Apoptotic Proteins

Independent of p53 status, FL118 has been shown to selectively inhibit the expression of multiple anti-apoptotic proteins.[8] These include members of the IAP family such as survivin, XIAP, and cIAP2, as well as the Bcl-2 family member Mcl-1.[8] By simultaneously suppressing these key survival proteins, FL118 lowers the threshold for apoptosis, making cancer cells more susceptible to cell death signals.

Quantitative Data

The following tables summarize the in vitro efficacy of FL118 in various colorectal cancer cell lines.

Table 1: IC50 Values of FL118 in Colorectal Cancer Cell Lines

| Cell Line | Kras Status | p53 Status | APC Status | FL118 IC50 (nM) | Reference |

| SW620 | G12V | Mutant | Mutant | ~0.5 - 1.0 | [9] |

| DLD-1 | G13D | Wild-Type | Mutant | ~2.0 - 4.0 | [9] |

| SNU-C2B | G12D | Mutant | Wild-Type | ~0.82 | [9] |

| HCT116 | G13D | Wild-Type | Wild-Type | < 6.4 | [7] |

| HCT-8 | Wild-Type | Wild-Type | Wild-Type | Not Specified | |

| LOVO | Wild-Type | Wild-Type | Mutant | Not Specified |

Table 2: Comparative Efficacy of FL118 and SN-38

| Cell Line | Metric | FL118 | SN-38 | Reference |

| HCT116, LOVO, SW480 | Cytotoxicity | 10 nM FL118 ≈ 100 nM SN-38 (at 72h) | - | [4] |

| Various Colon Cancer Cell Lines | IC50 | Lower than SN-38 | - | [5] |

Experimental Protocols

Cell Viability (MTT) Assay

-

Cell Seeding: Plate colorectal cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 200 nM) for 24, 48, or 72 hours.[4]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

-

Cell Lysis: Treat cells with FL118 for the desired time, then wash with PBS and lyse on ice with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate 20-40 µg of protein per lane on a 10-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Survivin, RAD51, CDC73, DDX5, p53, MdmX, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously inject 1-5 x 10^6 colorectal cancer cells (e.g., HCT116, SW620) into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Administer this compound via an appropriate route (e.g., intraperitoneal, intravenous, or oral) at a predetermined dose and schedule (e.g., 1 mg/kg, weekly).

-

Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Figure 5: Workflow for a typical MTT cell viability assay.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for colorectal cancer. Its ability to engage multiple, distinct anti-cancer pathways provides a robust mechanism for inducing tumor cell death and offers the potential to overcome resistance to conventional treatments. The multifaceted nature of FL118's mechanism of action, from disrupting DNA repair to promoting the degradation of key oncoproteins, underscores its promise as a next-generation therapeutic agent. Further research and clinical investigation are warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this innovative treatment.

References

- 1. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kras mutation subtypes distinctly affect colorectal cancer cell sensitivity to FL118, a novel inhibitor of survivin, Mcl-1, XIAP, cIAP2 and MdmX - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. e-century.us [e-century.us]

(R)-FL118: A Potent Survivin Inhibitor in Preclinical Cancer Models

A Technical Guide for Researchers and Drug Development Professionals

(R)-FL118 , a novel camptothecin analog, has emerged as a promising anti-cancer agent with a distinct mechanism of action centered on the inhibition of survivin and other key anti-apoptotic proteins.[1][2] This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its role as a survivin inhibitor, its broader impact on cancer cell signaling, and its efficacy in various cancer models.

Core Mechanism of Action

This compound was identified through high-throughput screening of compound libraries using a cancer cell-based survivin-reporter system.[1] While structurally similar to irinotecan, its anti-cancer activity is not primarily driven by DNA topoisomerase 1 (Top1) inhibition.[1] Instead, FL118 selectively downregulates the expression of several key survival proteins in a p53-independent manner.[1][3]

The primary targets of FL118 include:

-

Survivin: A member of the inhibitor of apoptosis (IAP) protein family, crucial for regulating cell division and inhibiting apoptosis.[4] FL118 effectively inhibits survivin promoter activity and gene expression.[1]

-

Mcl-1: An anti-apoptotic protein belonging to the Bcl-2 family.[3]

-

XIAP (X-linked inhibitor of apoptosis protein): Another member of the IAP family that directly inhibits caspases.[3]

-

cIAP2 (cellular inhibitor of apoptosis protein 2): Also an IAP family member involved in apoptosis regulation.[3]

By downregulating these proteins, FL118 induces apoptosis and inhibits cell proliferation in a wide range of cancer cell lines.[1][5] Notably, its efficacy is maintained regardless of the p53 tumor suppressor protein status, a common mutation in cancer that often confers drug resistance.[3]

Signaling Pathway Overview

The following diagram illustrates the central role of FL118 in inhibiting key survival pathways in cancer cells.

References

- 1. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]

- 2. e-century.us [e-century.us]

- 3. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

(R)-FL118 and its Derivatives: A Technical Guide to Discovery, Synthesis, and Preclinical Evaluation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-FL118, a novel camptothecin analog, has demonstrated significant potential as a potent anti-cancer agent with a unique mechanism of action that overcomes common drug resistance pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound and its derivatives. Detailed experimental protocols for key assays, quantitative data summaries, and visual representations of its signaling pathway and experimental workflows are presented to facilitate further research and development in this promising area of oncology.

Discovery and Rationale

This compound, also known as 10,11-methylenedioxy-20(S)-camptothecin, was identified through high-throughput screening of compound libraries using a survivin promoter-luciferase reporter system.[1] Although structurally related to the topoisomerase I inhibitor camptothecin, FL118 exhibits a distinct and superior antitumor activity profile.[2] Its primary mechanism of action involves the selective inhibition of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2, in a p53-independent manner.[2][3] This multi-targeted approach contributes to its efficacy in a broad range of cancer types and its ability to overcome resistance to conventional chemotherapies. Recent studies have also identified the DEAD-box RNA helicase DDX5 as a direct target of FL118, leading to its dephosphorylation and subsequent proteasomal degradation.[4][5]

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives has been a key focus of research to explore structure-activity relationships (SAR) and improve its pharmacological properties. The core synthesis of this compound is typically achieved through a condensation reaction.[1] Various derivatives have been synthesized by modifying the A, B, and E rings of the camptothecin scaffold, particularly at the 7, 9, and 20 positions.[6][7]

General Synthesis of the this compound Core

A common synthetic route to the this compound core involves the Friedlander condensation of 6-amino-piperonal with a tricyclic ketone.[1]

Experimental Protocol: Synthesis of this compound [1]

-

Step 1: Synthesis of 6-amino-3-benzodioxole-5-carboxaldehyde. 6-Nitropiperonal is reduced in the presence of a palladium on carbon (Pd/C) catalyst and hydrogen gas in methanol at room temperature to yield 6-amino-3-benzodioxole-5-carboxaldehyde.

-

Step 2: Condensation Reaction. The resulting amino-aldehyde is then condensed with a tricyclic ketolactone in dimethylformamide (DMF) with iodine at 90°C for 8 hours to produce FL118.

Note: For the synthesis of the enantiomerically pure this compound, chiral starting materials or chiral separation techniques are required.

Synthesis of FL118 Derivatives

Numerous derivatives of FL118 have been synthesized to enhance its therapeutic potential. These include substitutions at various positions:

-

20(S)-Substituted Derivatives: Conjugation with amino acids or non-steroidal anti-inflammatory drugs (NSAIDs) at the 20-hydroxyl group has been explored to improve water solubility and drug delivery.[1][7]

-

7- and 9-Substituted Derivatives: Modifications at these positions have been investigated to modulate antitumor activity and explore SAR.[6][8][9]

Biological Activity and Data

The antitumor activity of this compound and its derivatives has been extensively evaluated in a variety of cancer cell lines and in vivo models.

In Vitro Cytotoxicity

FL118 and its analogs have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines, with IC50 values often in the nanomolar range.

Table 1: In Vitro Cytotoxicity of this compound and Selected Derivatives

| Compound | Cell Line | IC50 (nM) | Reference |

| This compound | A549 (Lung) | 7.4 - 344.8 | |

| HCT116 (Colon) | 0.024 - 0.125 | [1] | |

| HeLa (Cervical) | 0.024 - 0.125 | [1] | |

| HepG2 (Liver) | 0.024 - 0.125 | [1] | |

| FL118-AA (9b) | A549, HCT116, HeLa, HepG2 | Most effective of 9a-9j | [1] |

| FL77-6 (7-(4-ethylphenyl)-FL118) | HCT-116, MCF-7, HepG-2 | < 6.4 | [8] |

| FL77-9 (7-(4-methoxylphenyl)-FL118) | HCT-116, MCF-7, HepG-2 | < 6.4 | [8] |

| FL77-24 (7-(3, 5-dimethoxyphenyl)-FL118) | HCT-116, MCF-7, HepG-2 | < 6.4 | [8] |

| 12e (FL118-glycine-uracil derivative) | A549 | 1.37 - 38.71 | [10] |

In Vivo Antitumor Efficacy

In preclinical animal models, this compound has shown superior antitumor activity compared to established chemotherapeutic agents like irinotecan and topotecan.[2] It has been shown to effectively eliminate human tumor xenografts and is active against tumors resistant to other treatments.

Mechanism of Action and Signaling Pathways

The anticancer effect of this compound is multifactorial, primarily driven by the downregulation of key survival proteins.

Caption: Core signaling pathway of this compound.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of this compound and its derivatives on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound or derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Antitumor Efficacy: Human Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound and its derivatives.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Human cancer cell line

-

Matrigel (optional)

-

This compound or derivative formulation for injection

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject 1-5 x 10^6 human cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the test compound and vehicle control via the desired route (e.g., intravenous, intraperitoneal, or oral) according to the predetermined dosing schedule.

-

Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or western blotting).

Visualization of Experimental Workflow

Caption: General experimental workflow for FL118 research.

Conclusion

This compound and its derivatives represent a promising new class of anticancer agents with a unique multi-targeted mechanism of action that can overcome clinically relevant drug resistance. The data presented in this guide highlight the potent in vitro and in vivo activity of these compounds. The detailed synthetic and experimental protocols provided herein should serve as a valuable resource for researchers in the field of oncology drug discovery and development, facilitating further investigation into the therapeutic potential of this novel compound class.

References

- 1. researchhub.com [researchhub.com]

- 2. Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. cancer.wisc.edu [cancer.wisc.edu]

- 8. Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20 S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. miltenyibiotec.com [miltenyibiotec.com]

(R)-FL118: A Molecular Glue Degrader Targeting DDX5 for Cancer Therapy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(R)-FL118, a novel camptothecin analogue, has emerged as a promising anti-cancer agent with a unique mechanism of action. It functions as a "molecular glue degrader," a class of small molecules that induce the degradation of target proteins by bringing them into proximity with the cell's ubiquitin-proteasome system. The primary target of this compound is the DEAD-box helicase 5 (DDX5), an oncoprotein frequently overexpressed in various cancers and a key regulator of multiple oncogenic pathways. This technical guide provides a comprehensive overview of this compound's role in targeting DDX5, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and DDX5

This compound is an orally bioavailable small molecule that has demonstrated potent anti-tumor activity in preclinical models of pancreatic and colorectal cancer, among others.[1][2] Unlike its parent compound, camptothecin, which primarily targets topoisomerase I, this compound exhibits a distinct and potent activity through the degradation of DDX5.[3][4]

DDX5, also known as p68, is a multifunctional protein that acts as an RNA helicase and a transcriptional co-regulator.[5] It is implicated in numerous cellular processes, including RNA splicing, ribosome biogenesis, and the regulation of transcription.[5] In the context of cancer, DDX5 functions as a master regulator of several oncogenic proteins, including c-Myc, survivin, Mcl-1, XIAP, and mutant Kras.[3][6] Its overexpression is associated with poor prognosis in several cancer types.[3]

Mechanism of Action: this compound as a Molecular Glue Degrader

This compound acts as a molecular glue, a small molecule that induces an interaction between two proteins that would not normally associate. In this case, this compound facilitates the interaction between DDX5 and an E3 ubiquitin ligase complex.[3][6] This induced proximity leads to the polyubiquitination of DDX5, marking it for degradation by the 26S proteasome.[3][7] The degradation of DDX5 leads to the downregulation of its downstream oncogenic targets, ultimately resulting in cancer cell apoptosis and inhibition of tumor growth.[3][8]

A key event preceding degradation is the this compound-induced dephosphorylation of DDX5.[3][8] This dephosphorylation appears to be a prerequisite for subsequent ubiquitination and degradation. While the precise E3 ligase complex recruited by this compound to degrade DDX5 has not yet been definitively identified, it is hypothesized to be a Cullin-RING E3 ligase (CRL).

Quantitative Data

The following tables summarize the key quantitative data related to the interaction of this compound with DDX5 and its cellular effects.

Table 1: Binding Affinity of this compound for DDX5

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 34.4 nM | Isothermal Titration Calorimetry (ITC) | [7] |

Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SW620 | Colorectal Cancer | 0.015 | [9] |

| DLD-1 | Colorectal Cancer | 2.31 | [9] |

| HCT-116 | Colorectal Cancer | ~10 | [10] |

| LOVO | Colorectal Cancer | <10 | [10] |

| SW480 | Colorectal Cancer | <10 | [10] |

| K562 | Chronic Myeloid Leukemia | 51.9 | [3] |

| Ba/F3 (BCR-ABL) | Leukemia | 5.97 | [3] |

| Ba/F3 (BCR-ABL T315I) | Leukemia | 6.23 | [3] |

Note: IC50 values can vary depending on the specific experimental conditions.

Signaling Pathways and Experimental Workflows

DDX5 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the central role of DDX5 in promoting oncogenesis and how this compound-mediated degradation disrupts this pathway.

Caption: this compound-mediated degradation of DDX5 and its downstream effects.

Experimental Workflow for Identifying this compound as a DDX5 Degrader

This diagram outlines the key experimental steps undertaken to identify and validate DDX5 as the target of this compound.

Caption: Workflow for the identification and validation of this compound's mechanism.

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound's activity. These are based on published methodologies and should be optimized for specific laboratory conditions.[7][10]

This compound Affinity Purification and Mass Spectrometry

Objective: To identify proteins that directly bind to this compound.

Materials:

-

This compound

-

Affinity chromatography resin (e.g., NHS-activated Sepharose)

-

Coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)

-

Blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffers (e.g., PBS with varying salt concentrations and detergents)

-

Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

Cancer cell line of interest (e.g., SW620)

-

Mass spectrometer

Protocol:

-

Conjugation of this compound to Resin: a. Dissolve this compound in a suitable solvent and mix with the activated resin in coupling buffer. b. Incubate overnight at 4°C with gentle rotation. c. Wash the resin to remove unbound this compound. d. Block any remaining active groups on the resin with blocking buffer for 2 hours at room temperature. e. Wash the resin extensively with PBS.

-

Cell Lysis and Lysate Preparation: a. Culture cancer cells to ~80-90% confluency. b. Lyse the cells in ice-cold lysis buffer. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant (total cell lysate).

-

Affinity Purification: a. Incubate the total cell lysate with the this compound-conjugated resin (and a control resin without this compound) for 2-4 hours at 4°C with gentle rotation. b. Wash the resin with a series of wash buffers of increasing stringency to remove non-specific binding proteins. c. Elute the bound proteins using elution buffer.

-

Mass Spectrometry: a. Resolve the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining. b. Excise the protein bands of interest that are present in the this compound lane but not the control lane. c. Perform in-gel digestion with trypsin. d. Analyze the resulting peptides by LC-MS/MS. e. Identify the proteins using a protein database search algorithm.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd) of this compound to purified DDX5 protein.

Materials:

-

Purified recombinant DDX5 protein

-

This compound

-

ITC buffer (e.g., PBS, pH 7.4)

-

Isothermal titration calorimeter

Protocol:

-

Sample Preparation: a. Dialyze the purified DDX5 protein against the ITC buffer overnight at 4°C. b. Dissolve this compound in the same ITC buffer. c. Thoroughly degas both the protein and this compound solutions.

-

ITC Experiment: a. Load the DDX5 protein solution into the sample cell of the calorimeter. b. Load the this compound solution into the injection syringe. c. Set the experimental parameters (temperature, stirring speed, injection volume, and spacing). d. Perform a series of injections of this compound into the DDX5 solution. e. Record the heat changes associated with each injection.

-

Data Analysis: a. Integrate the heat peaks to determine the heat released or absorbed per injection. b. Plot the heat change against the molar ratio of this compound to DDX5. c. Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Western Blotting for DDX5 Degradation

Objective: To assess the dose- and time-dependent degradation of DDX5 in cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell lysis buffer

-

Primary antibody against DDX5 (e.g., rabbit anti-DDX5)

-

Primary antibody against a loading control (e.g., mouse anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment and Lysis: a. Seed cells in multi-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of this compound for different time points. c. Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against DDX5 overnight at 4°C. e. Wash the membrane with TBST. f. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane with TBST. h. Detect the protein bands using a chemiluminescent substrate and an imaging system. i. Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

In Vivo Ubiquitination Assay

Objective: To determine if this compound treatment leads to the ubiquitination of DDX5.

Materials:

-

Cancer cell line of interest

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer for immunoprecipitation (IP)

-

Antibody for IP (e.g., anti-DDX5 or anti-ubiquitin)

-

Protein A/G agarose or magnetic beads

-

Antibodies for western blotting (anti-DDX5 and anti-ubiquitin)

Protocol:

-

Cell Treatment: a. Treat cells with this compound for the desired time. In some experiments, cells are co-treated with a proteasome inhibitor for the last 4-6 hours to allow for the accumulation of ubiquitinated proteins.

-

Immunoprecipitation: a. Lyse the cells in IP lysis buffer. b. Pre-clear the lysates with protein A/G beads. c. Incubate the pre-cleared lysates with the IP antibody (e.g., anti-DDX5) overnight at 4°C. d. Add protein A/G beads to pull down the antibody-protein complexes. e. Wash the beads extensively with IP lysis buffer. f. Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a membrane. c. Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated DDX5. A high-molecular-weight smear indicates polyubiquitination. d. The membrane can also be probed with an anti-DDX5 antibody to confirm the immunoprecipitation of DDX5.

Cell Viability (MTT) Assay

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: a. Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight. b. Treat the cells with a serial dilution of this compound for 48-72 hours.

-

MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals. b. Add the solubilization solution to each well to dissolve the formazan crystals. c. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot the cell viability against the log concentration of this compound to generate a dose-response curve. c. Determine the IC50 value, the concentration of this compound that inhibits cell viability by 50%.

Conclusion

This compound represents a significant advancement in the development of targeted cancer therapies. Its novel mechanism of action as a molecular glue degrader of the oncoprotein DDX5 provides a new strategy for treating cancers that are dependent on the oncogenic functions of DDX5. The high binding affinity of this compound for DDX5 and its potent anti-proliferative activity in cancer cells underscore its therapeutic potential. The detailed experimental protocols provided in this guide will aid researchers in further investigating the intricate biology of this compound and DDX5, and in the development of this promising new class of anti-cancer agents. Further research is warranted to identify the specific E3 ligase involved and to translate these preclinical findings into clinical applications.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. researchgate.net [researchgate.net]

- 3. FL118 Is a Potent Therapeutic Agent against Chronic Myeloid Leukemia Resistant to BCR-ABL Inhibitors through Targeting RNA Helicase DDX5 | MDPI [mdpi.com]

- 4. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. researchgate.net [researchgate.net]

- 7. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kras mutation subtypes distinctly affect colorectal cancer cell sensitivity to FL118, a novel inhibitor of survivin, Mcl-1, XIAP, cIAP2 and MdmX - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e-century.us [e-century.us]

Unraveling the Potency of (R)-FL118: A Deep Dive into its p53-Independent Anticancer Activity

For Immediate Release

BUFFALO, NY – In the intricate landscape of cancer therapeutics, the quest for agents that can effectively combat tumors regardless of their p53 status remains a paramount challenge. The small molecule (R)-FL118 has emerged as a promising candidate, demonstrating superior antitumor activity through mechanisms that circumvent the traditional reliance on the p53 tumor suppressor pathway. This technical guide delves into the core of this compound's p53-independent activity, offering researchers, scientists, and drug development professionals a comprehensive overview of its mechanisms, supporting data, and the experimental protocols utilized in its investigation.

The tumor suppressor protein p53 is frequently mutated in human cancers, rendering many conventional therapies ineffective. This compound, a novel camptothecin analogue, exhibits potent anticancer effects in preclinical models of various cancers, including those with mutated or null p53.[1][2] This remarkable capability stems from its unique multi-targeted approach, which disrupts key cancer cell survival pathways.

At the heart of FL118's p53-independent mechanism is its ability to selectively inhibit the expression of several anti-apoptotic proteins.[1][3] These include survivin, Mcl-1, X-linked inhibitor of apoptosis protein (XIAP), and cellular inhibitor of apoptosis protein 2 (cIAP2).[1][4] By downregulating these critical survival factors, FL118 effectively pushes cancer cells towards apoptosis, or programmed cell death.[1][5] Notably, the inhibition of these proteins by FL118 is significantly more potent—by a factor of 10 to 100—compared to the active metabolite of irinotecan, SN-38, and topotecan.[6][7]

Recent groundbreaking research has identified the oncoprotein DDX5 (p68) as a direct biochemical target of FL118.[8][9] FL118 acts as a 'molecular glue degrader,' binding to DDX5 and promoting its dephosphorylation and subsequent degradation via the proteasome pathway.[8][9][10] DDX5 functions as a master regulator, controlling the expression of multiple oncogenic proteins, including survivin, Mcl-1, XIAP, cIAP2, c-Myc, and even mutant Kras.[8][9] By targeting DDX5, FL118 orchestrates a cascade of downstream effects that cripple the cancer cell's survival machinery. The efficacy of FL118 has been shown to be highly dependent on the expression levels of DDX5, suggesting its potential as a predictive biomarker for treatment response.[8][9]

Interestingly, while FL118 can activate the p53 pathway in wild-type p53 cancer cells, leading to senescence, it preferentially induces apoptosis in the absence of functional p53.[11][12] In fact, cancer cells with null or mutated p53 have been observed to be more sensitive to FL118 treatment.[1][6] This dual mechanism of action—p53-dependent senescence and p53-independent apoptosis—contributes to its broad and potent antitumor effects.[11][12]

This technical guide provides a detailed examination of the experimental data and methodologies that have elucidated the p53-independent activity of this compound, offering a valuable resource for the ongoing development of this promising anticancer agent.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the p53-independent activity of this compound.

Table 1: Effect of FL118 on Anti-Apoptotic Protein Expression in p53-Deficient/Mutant Cancer Cells

| Cell Line | p53 Status | Treatment | Target Protein | % Inhibition (Compared to Control) | Reference |

| PC-3 | Null | FL118 (10 nM, 24h) | Survivin | 93% | [5] |

| PC-3 | Null | FL118 (10 nM, 24h) | Mcl-1 | 91% | [5] |

| PC-3 | Null | FL118 (10 nM, 24h) | XIAP | Not specified | [5] |

| PC-3 | Null | FL118 (10 nM, 24h) | cIAP2 | Not specified | [5] |

| 2008 | Mutant | FL118 (Time course) | Survivin | Time-dependent decrease | [5] |

| FaDu | Wild-type | FL118 | Survivin, Mcl-1, XIAP, cIAP2 | ~10-100 fold more effective than topotecan | [6] |

| SW620 | Mutant | FL118 | Survivin, Mcl-1, XIAP, cIAP2 | ~10-100 fold more effective than topotecan | [6] |

Table 2: Induction of Apoptosis by FL118 in p53-Null Cells

| Cell Line | p53 Status | Treatment | Apoptotic Marker | Observation | Reference |

| HCT116-p53–null | Null | FL118 (10 nmol/L, 48h) | PARP Cleavage | Significant cleavage | [11] |

| HCT116 | Wild-type | FL118 (10 nmol/L, 48h) | PARP Cleavage | No significant cleavage | [11] |

| HPAF-II | Mutant KRAS | FL118 (20 nM, 48h) | Annexin V-FITC/PI | 10.3% apoptosis | [4] |

| BxPC-3 | Wild-type KRAS | FL118 (20 nM, 48h) | Annexin V-FITC/PI | 17.3% apoptosis | [4] |

Table 3: FL118-Mediated Inhibition of DDX5 and Downstream Targets

| Cell Line | Treatment | Effect on DDX5 | Downstream Effect | Reference |

| PDAC Panc1, CRC HCT-8, SW620, Mia Paca-2 | FL118 (10, 100, 500 nM; 24, 48, 72h) | Time-dependent degradation | Controlled expression of survivin, Mcl-1 | [10] |

| MiaPaca2, SW620 | FL118 (24h) | - | Inhibition of survivin and c-Myc mRNA and protein expression | [8] |

| Panc-1 (DDX5 KO) | FL118 | - | Increased resistance to FL118 treatment | [8] |

Key Signaling Pathways and Experimental Workflows

To visually represent the complex interactions involved in the p53-independent activity of this compound, the following diagrams have been generated using the DOT language.

Caption: p53-Independent signaling pathway of this compound.

Caption: Western Blot experimental workflow.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's p53-independent activity.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., HCT-8, SW620) are seeded in 96-well microplates at a density of 4 x 10⁴ cells/well and incubated overnight.[4]

-

Treatment: Cells are treated with this compound at various concentrations for 72 hours.[5]

-

MTT Addition: 20 μl of MTT solution (5 mg/ml in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[4]

-

Formazan Solubilization: The formazan crystals are dissolved in 100 μl of DMSO and mixed thoroughly for 20 minutes at room temperature.[4]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader to determine cell viability.

Western Blot Analysis

-

Cell Treatment and Lysis: Sub-confluent cancer cells are treated with this compound for the indicated times and concentrations. Cells are then lysed to extract total protein.[5]

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Survivin, Mcl-1, XIAP, cIAP2, DDX5, PARP, Caspase-3, Actin).[5][8] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescence detection system. Actin is typically used as a loading control.[5]

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Cells are treated with this compound at the desired concentration and for the specified duration (e.g., 48 hours).[4]

-

Cell Harvesting and Staining: Cells are harvested, washed, and then resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[4]

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

In Vivo Tumor Xenograft Studies

-

Tumor Implantation: Human tumor cells (e.g., FaDu, SW620) are subcutaneously injected into immunocompromised mice (e.g., SCID mice).[6][8]

-

Treatment Administration: Once tumors reach a palpable size, mice are treated with this compound or a vehicle control, typically on a weekly schedule.[2][8]

-

Tumor Measurement: Tumor volume is measured regularly using calipers.[8]

-

Toxicity Monitoring: Mouse body weight is monitored as an indicator of treatment-related toxicity.[5]

-

Data Analysis: Tumor growth curves are plotted to compare the efficacy of this compound with the control group.

This comprehensive guide underscores the significant potential of this compound as a novel anticancer agent, particularly for tumors that have developed resistance to conventional therapies due to p53 mutations. Its multifaceted, p53-independent mechanism of action provides a strong rationale for its continued investigation and clinical development. A phase I clinical trial is currently underway to evaluate the safety and efficacy of FL118 in patients with advanced pancreatic ductal adenocarcinoma.[13]

References

- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]

- 4. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]

- 6. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 8. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. FL118 Induces p53-Dependent Senescence in Colorectal Cancer Cells by Promoting Degradation of MdmX - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FL118 induces p53-dependent senescence in colorectal cancer cells by promoting degradation of MdmX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. FL118 for Treating Patients With Advanced Pancreatic Ductal Adenocarcinoma [ctv.veeva.com]

In Vivo Pharmacokinetics and Pharmacodynamics of (R)-FL118: A Technical Guide

(R)-FL118 , a novel camptothecin analogue, has demonstrated significant potential as an anticancer agent with a unique mechanism of action that distinguishes it from other drugs in its class.[1][2] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, tailored for researchers, scientists, and drug development professionals. The following sections detail its biological fate and activity, supported by experimental data and methodologies from preclinical studies.

Pharmacokinetics Profile

Pharmacokinetic studies in human tumor xenograft models have revealed a favorable profile for FL118. A key characteristic is its rapid clearance from systemic circulation, coupled with effective accumulation and prolonged retention within tumor tissues.[3] This selective accumulation in the tumor microenvironment is a significant advantage, potentially enhancing efficacy while minimizing systemic toxicity. Unlike irinotecan's active metabolite SN-38 and topotecan, FL118 is not a substrate for the efflux pump proteins P-glycoprotein (P-gp/MDR1) and ABCG2/BCRP.[3][4] This allows FL118 to bypass common mechanisms of multidrug resistance, making it effective against tumors that have acquired resistance to other camptothecins.[3][5][6]

Table 1: Summary of In Vivo Pharmacokinetic Characteristics

| Parameter | Observation | Significance | Reference |

| Circulation Clearance | Rapidly cleared from the bloodstream. | Reduces potential for systemic toxicity. | [3][4] |

| Tumor Accumulation | Effectively accumulates in xenograft tumors. | Concentrates the therapeutic agent at the site of action. | [3] |

| Tumor Retention | Long elimination half-life within the tumor. | Provides sustained antitumor pressure. | [3] |

| Efflux Pump Interaction | Not a substrate for P-gp and ABCG2. | Overcomes common multidrug resistance mechanisms. | [3][4][6] |

| Formulation | An intravenous (i.v.) compatible, Tween 80-free formulation has been developed. | Improves safety, increases the maximum tolerated dose (MTD), and expands effective treatment schedules compared to intraperitoneal (i.p.) formulations. | [7] |

Pharmacodynamics and Mechanism of Action

This compound exhibits superior antitumor activity across a range of human tumor xenograft models, including those resistant to irinotecan and topotecan.[1][3] Its mechanism of action is multifaceted and distinct from traditional camptothecins, which primarily target topoisomerase I (Top1).[4][8] While FL118 does possess some Top1 inhibitory activity at high concentrations, its potent anticancer effects at nanomolar levels are attributed to other mechanisms.[3][9][10]

The primary mechanism involves the targeted degradation of the oncoprotein DDX5 (p68), a DEAD-box RNA helicase.[2][4] FL118 acts as a "molecular glue degrader," binding to DDX5, which leads to its dephosphorylation and subsequent degradation via the ubiquitin-proteasome pathway.[2] The inhibition of DDX5, a master regulator, results in the downregulation of multiple key cancer survival proteins.[4]

Key Pharmacodynamic Effects:

-

Inhibition of Anti-Apoptotic Proteins: FL118 selectively downregulates the expression of survivin, Mcl-1, XIAP, and cIAP2 in a p53-independent manner.[7][8][9][11] This multi-target inhibition of key survival pathways contributes to its broad efficacy.

-

Modulation of Oncogenic Pathways: By degrading DDX5, FL118 also controls the expression of other critical oncogenic proteins, including c-Myc and mutant Kras.[4]

-

Induction of Apoptosis: The downregulation of anti-apoptotic proteins and modulation of oncogenic pathways ultimately leads to cancer cell apoptosis.[9][10]

-

Overcoming Drug Resistance: FL118's efficacy is maintained in cancer cells overexpressing efflux pumps like ABCG2, a major factor in clinical resistance to SN-38 and topotecan.[9][10]

Table 2: Summary of In Vivo Pharmacodynamic Effects

| Model System | Dosage & Administration | Key Findings | Reference |

| Human Colon & Head-and-Neck Tumor Xenografts | Not specified | FL118 effectively eliminates tumors regardless of p53 status. | [9][10] |

| Irinotecan/Topotecan-Resistant Xenografts | Not specified | FL118 effectively obliterated tumors that had acquired resistance to irinotecan and topotecan. | [3] |

| Multiple Myeloma Xenotransplant Model | 0.2 mg/kg for 5 days | Reduced initial tumor volume to 14% and delayed tumor growth up to five weeks. | [12] |

| Colorectal Cancer PDX Model | 2 mg/kg and 15 mg/kg (i.p.) on day 0 | Demonstrated potent anticancer potency in patient-derived xenograft (PDX) models. | [2] |

| Ovarian Cancer Xenograft (ES-2) | 5 mg/kg and 10 mg/kg (oral gavage), once a week for 20 days | Showed better antitumor activity than topotecan and dose-dependently suppressed tumor growth. | [13] |

Experimental Protocols & Methodologies

The in vivo evaluation of this compound has been conducted using established preclinical cancer models, primarily patient-derived and cell line-derived xenografts in immunocompromised mice.

General In Vivo Efficacy Study Protocol

-

Animal Models: Severe combined immunodeficient (SCID) or female BALB/c nude mice are typically used.[2][13]

-

Tumor Implantation: Human cancer cells (e.g., colorectal, lung, pancreatic) or patient-derived tumor fragments are subcutaneously implanted into the mice.[2][6]

-

Tumor Growth & Grouping: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³). Mice are then randomized into control and treatment groups.[2][6]

-

Drug Formulation & Administration:

-

Intraperitoneal (i.p.): FL118 is formulated, often with vehicles like DMSO and Tween 80, for i.p. injection. Doses have ranged from 0.2 to 1.5 mg/kg in various schedules (e.g., weekly).[6][7]

-

Intravenous (i.v.): A Tween 80-free formulation containing DMSO and hydroxypropyl-β-cyclodextrin in saline has been developed for i.v. administration, allowing for higher MTDs (1.0 to 10.0 mg/kg).[7]

-

Oral Gavage: FL118 has also been administered orally at doses of 5 and 10 mg/kg.[13]

-

-

Monitoring & Endpoints: Tumor volume and mouse body weight are monitored regularly. The primary endpoints often include tumor growth inhibition, tumor regression, and overall survival.[6]

Pharmacokinetic Analysis Protocol

For PK studies, blood and tumor tissue samples are collected at various time points after FL118 administration. Drug concentrations are then quantified, typically using High-Performance Liquid Chromatography (HPLC), to determine key parameters such as clearance rate and tissue accumulation.[2][3]

Overcoming Drug Resistance: A Logical Framework

A significant feature of this compound is its ability to overcome resistance mediated by ABC transporter proteins, a major clinical challenge for chemotherapy. The logical framework for this advantage is straightforward.

Conclusion

The in vivo pharmacokinetic and pharmacodynamic profile of this compound highlights its significant promise as a next-generation anticancer therapeutic. Its favorable PK properties, including rapid systemic clearance and high tumor accumulation, combined with a unique PD mechanism centered on the degradation of the DDX5 oncoprotein, position it as a potent agent capable of overcoming clinically relevant drug resistance pathways. Further clinical investigation, including an ongoing Phase 1 study in patients with advanced pancreatic cancer, will be crucial to translating these preclinical findings into benefits for patients.[14][15]

References

- 1. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. e-century.us [e-century.us]

- 8. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]

- 9. e-century.us [e-century.us]

- 10. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preclinical evidence for an effective therapeutic activity of FL118, a novel survivin inhibitor, in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

- 15. FL118 for Treating Patients With Advanced Pancreatic Ductal Adenocarcinoma [ctv.veeva.com]

(R)-FL118: A Technical Guide to its Molecular Targets and Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-FL118, a novel camptothecin analogue, has demonstrated potent antitumor activity across a range of preclinical cancer models. Its efficacy is attributed to a multi-targeted mechanism of action that converges on the induction of apoptosis and the suppression of key cancer survival pathways. This technical guide provides an in-depth overview of the molecular targets of this compound and its downstream signaling cascades. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex biological interactions through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Primary Molecular Target: DDX5 (p68)

Recent studies have identified the DEAD-box RNA helicase DDX5 (p68) as a direct molecular target of this compound.[1][2][3] this compound functions as a "molecular glue degrader."[1] It directly binds to the DDX5 oncoprotein, leading to its dephosphorylation and subsequent degradation through the proteasome pathway.[1][2] This action does not involve a decrease in DDX5 mRNA levels, indicating a post-transcriptional mechanism of regulation.[1]

DDX5 is a multifunctional protein that is overexpressed in numerous cancers and plays a critical role in tumor development, progression, and treatment resistance.[2][3] It acts as a master regulator of various oncogenic proteins, making its degradation by FL118 a pivotal event in the molecule's anticancer activity.[1][2] The expression level of DDX5 may serve as a predictive biomarker for tumor sensitivity to this compound.[1][3]

Downstream Signaling Pathways and Modulated Proteins

The degradation of DDX5 by this compound initiates a cascade of downstream effects, primarily centered on the inhibition of anti-apoptotic pathways and the promotion of apoptosis. A key feature of this compound's mechanism is its independence from the p53 tumor suppressor status of the cancer cells.[4][5][6]

Inhibition of Anti-Apoptotic Proteins

This compound selectively downregulates the expression of several key anti-apoptotic proteins from two major families:

-

Inhibitor of Apoptosis (IAP) Family: this compound consistently and independently inhibits the expression of Survivin (BIRC5) , XIAP (X-linked inhibitor of apoptosis protein) , and cIAP2 (cellular inhibitor of apoptosis protein 2) .[4][5][7][8] While initially identified through its ability to inhibit the survivin promoter, it is now understood that its effects extend to other IAP members.[4][5]

-

Bcl-2 Family: The expression of Mcl-1 (Myeloid cell leukemia 1) , a pro-survival member of the Bcl-2 family, is also significantly inhibited by this compound.[4][5][6]

Induction of Pro-Apoptotic Proteins and Apoptosis

Concurrently with the suppression of anti-survival proteins, this compound promotes the expression of pro-apoptotic proteins such as Bax and Bim .[4][6] This shift in the balance between pro- and anti-apoptotic factors ultimately leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and the cleavage of PARP (Poly [ADP-ribose] polymerase) .[8][9][10]

Modulation of Other Key Signaling Pathways

-

PI3K/AKT/mTOR Pathway: In ovarian cancer cell lines, this compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[11]

-

Homologous Recombination Repair: this compound has been found to attenuate DNA repair processes by downregulating RAD51, a key component of the homologous recombination pathway. This effect is mediated through the reduction of survivin levels.[12][13]

-

c-Myc Regulation: As DDX5 is a known regulator of the oncogene c-Myc, FL118-mediated degradation of DDX5 leads to the downregulation of c-Myc expression.[1][14]

Quantitative Data

The following tables summarize the reported in vitro efficacy of this compound across various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| PC-3 | Prostate Carcinoma | ~10 | [11] |

| SH-SY5Y | Neuroblastoma | 24.19 | [11] |

| HCT-116 | Colorectal Carcinoma | < 6.4 | [15] |

| MCF-7 | Breast Adenocarcinoma | < 6.4 | [15] |

| HepG2 | Hepatocellular Carcinoma | < 6.4 | [15] |

| Multiple Colon Cancer Lines | Colorectal Cancer | Lower than SN38 | [13] |

Table 2: Effective Concentrations of this compound for Specific Molecular Effects

| Effect | Cell Line(s) | Concentration | Reference |

| Survivin Promoter Inhibition | Various | 1-10 nM | [4] |

| Apoptosis Induction | HPAF-II, BxPC-3 | 20 nM | [16] |

| Inhibition of PI3K/AKT/mTOR | Ovarian Cancer Cells | 10 and 100 nM | [11] |

| DDX5 Dephosphorylation/Degradation | Various | 0-100 nM | [11] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: Used to assess cell viability based on the metabolic activity of the cells.

-

Protocol: Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 72 hours). MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, and the resulting formazan crystals are dissolved in a solvent (e.g., DMSO). The absorbance is then measured at a specific wavelength to determine the percentage of viable cells relative to an untreated control.[1][16][17]

-

-

CCK-8 Assay: A similar colorimetric assay for determining cell viability.

Apoptosis Detection

-

Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based method to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Protocol: Cells are treated with this compound. After treatment, cells are harvested, washed, and stained with FITC-conjugated Annexin V and PI. The stained cells are then analyzed by flow cytometry.[16]

-

-

Western Blotting for Apoptotic Markers: Used to detect the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.

-

Protocol: Protein lysates from this compound-treated and untreated cells are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for cleaved caspase-3 and cleaved PARP. Following incubation with a secondary antibody, the protein bands are visualized.[8][9][10]

-

Target Identification and Binding

-

Affinity Purification and Mass Spectrometry: Employed to identify the direct binding partners of this compound.

-

Isothermal Titration Calorimetry (ITC): A technique to measure the binding affinity between this compound and its target protein (DDX5).[1][19]

Gene and Protein Expression Analysis

-

Western Blotting: The standard method to quantify the expression levels of specific proteins (e.g., DDX5, Survivin, Mcl-1, XIAP, cIAP2, Bax, Bim) following this compound treatment.[8][10][13]

-

Quantitative Real-Time PCR (qRT-PCR): Used to measure changes in the mRNA levels of target genes to determine if the regulation is at the transcriptional level.[18]

-

Luciferase Reporter Assays: To assess the effect of this compound on the promoter activity of specific genes, such as survivin.

In Vivo Antitumor Efficacy

-

Human Tumor Xenograft Models: To evaluate the antitumor activity of this compound in a living organism.

Visualized Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its characterization.

Caption: this compound's primary mechanism of action.

Caption: A generalized workflow for characterizing this compound.

Conclusion

This compound is a promising anticancer agent with a well-defined, multi-pronged mechanism of action. Its ability to induce the degradation of the oncoprotein DDX5 places it in the category of targeted therapies. The subsequent downregulation of a broad spectrum of anti-apoptotic proteins, independent of p53 status, suggests its potential utility in a wide range of malignancies, including those resistant to conventional therapies. Further investigation into the clinical translation of this compound is warranted, with DDX5 expression serving as a potential biomarker for patient stratification. This guide provides a foundational understanding of this compound's molecular pharmacology to aid in these future research and development endeavors.

References

- 1. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Roswell Park Researchers Identify Molecular ‘Glue’ That Sticks to and Degrades a Cancer-Causing Protein | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 4. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. e-century.us [e-century.us]

- 7. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]

- 8. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin-RAD51 Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]

- 18. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Unraveling the Anticancer Potential of FL118 Analogues: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FL118, a novel camptothecin analogue, has demonstrated exceptional antitumor efficacy in preclinical studies, overcoming resistance mechanisms that limit the effectiveness of other topoisomerase I inhibitors.[1] Its unique mode of action, which extends beyond Top1 inhibition to the targeted degradation of key oncoproteins, has spurred significant interest in the development of FL118-based therapeutics.[2][3] This technical guide provides a comprehensive exploration of the chemical structure-activity relationships (SAR) of FL118 analogues, offering a detailed overview of their synthesis, biological evaluation, and underlying mechanisms of action. Through a combination of tabulated quantitative data, detailed experimental protocols, and visual diagrams of signaling pathways and experimental workflows, this document serves as a critical resource for researchers engaged in the discovery and development of next-generation anticancer agents.

Introduction

FL118, chemically known as 10,11-(Methylenedioxy)-20(S)-camptothecin, emerged from high-throughput screening as a potent inhibitor of survivin, a key member of the inhibitor of apoptosis (IAP) protein family.[4][5] Subsequent research has revealed a more complex and potent mechanism of action. FL118 acts as a "molecular glue degrader," binding to the oncoprotein DDX5 (p68), an RNA helicase.[6][7] This interaction leads to the dephosphorylation and subsequent proteasomal degradation of DDX5.[2][6][7] The degradation of DDX5, a master regulator of various oncogenic pathways, results in the downstream suppression of multiple anti-apoptotic and pro-survival proteins, including survivin, Mcl-1, XIAP, cIAP2, c-Myc, and mutant Kras.[3][7][8] This multi-pronged attack on cancer cell survival pathways contributes to FL118's broad and potent antitumor activity, even in cancer models resistant to traditional chemotherapies.[5]

The unique chemical structure of FL118, particularly the 10,11-methylenedioxy group, is crucial for its distinct mechanism of action, differentiating it from other camptothecin analogues like irinotecan and topotecan.[5] The promising preclinical data has positioned FL118 as a valuable platform for the development of novel anticancer agents with improved efficacy and toxicity profiles. This has led to the synthesis and evaluation of a wide array of FL118 analogues, with modifications primarily at the 7, 9, and 20 positions of the camptothecin core structure. Understanding the structure-activity relationships of these analogues is paramount for the rational design of more effective and safer cancer therapeutics.

Structure-Activity Relationship of FL118 Analogues

The exploration of FL118's chemical space has focused on modifying specific positions to enhance its pharmacological properties, including potency, solubility, and tumor selectivity. The following sections summarize the key findings from studies on various FL118 analogues.

Quantitative Data on In Vitro Cytotoxicity

The antitumor activity of FL118 and its analogues is typically assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables present a summary of the IC50 values for various FL118 analogues, providing a clear comparison of their anticancer activity.

Table 1: In Vitro Cytotoxicity (IC50, nM) of 7-Substituted FL118 Analogues [4]

| Compound | HCT-116 (Colon) | MCF-7 (Breast) | HepG-2 (Liver) | A549 (Lung) | HeLa (Cervical) |

| FL118 | 4.5 ± 0.5 | 5.8 ± 0.7 | 6.2 ± 0.9 | 7.1 ± 1.1 | 5.5 ± 0.6 |

| FL77-18 | < 6.4 | < 6.4 | < 6.4 | Not Reported | Not Reported |

| FL77-24 | < 6.4 | < 6.4 | < 6.4 | 433.5 ± 1.8 | 32.8 ± 4.0 |

Table 2: In Vitro Cytotoxicity (IC50, nM) of 9-Substituted FL118 Analogues [4]

| Compound | HCT-116 (Colon) | MCF-7 (Breast) | HepG-2 (Liver) | A549 (Lung) | HeLa (Cervical) |

| FL118 | 4.5 ± 0.5 | 5.8 ± 0.7 | 6.2 ± 0.9 | 7.1 ± 1.1 | 5.5 ± 0.6 |

| FL97-19 | 136.5 ± 2.9 | 951.5 ± 3.9 | 756.7 ± 5.1 | 1000 ± 5.4 | 140.2 ± 3.8 |

| FL97-22 | 183.4 ± 5.3 | 161.3 ± 2.7 | 148.6 ± 6.3 | 148.7 ± 2.3 | 160.7 ± 6.9 |

| FL97-24 | 22.3 ± 2.3 | 28.1 ± 3.5 | 29.7 ± 3.7 | 433.5 ± 1.8 | 32.8 ± 4.0 |

Table 3: In Vitro Cytotoxicity (IC50, μM) of 20(S)-Substituted FL118-Amino Acid Conjugates [9]

| Compound | A549 (Lung) | HepG2 (Liver) | HeLa (Cervical) | HCT116 (Colon) |

| FL118 | 0.031 ± 0.003 | 0.028 ± 0.002 | 0.035 ± 0.004 | 0.025 ± 0.003 |

| 9b (L-Gly-FL118) | 0.024 ± 0.002 | 0.026 ± 0.003 | 0.029 ± 0.003 | 0.024 ± 0.002 |

| 9j (L-Lys-FL118) | 0.045 ± 0.005 | 0.051 ± 0.006 | 0.062 ± 0.007 | 0.039 ± 0.004 |

Data is presented as mean ± standard deviation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of FL118 analogues, ensuring reproducibility and facilitating further research.

Synthesis of 7-Substituted FL118 Analogues[4]

A general procedure for the synthesis of 7-substituted FL118 analogues involves a Suzuki coupling reaction.

Materials:

-

6-Nitro piperonal

-

Substituted-phenylboronic acids

-

Palladium(II) chloride (PdCl₂)

-

Tri(1-naphthyl)phosphine

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF)

Procedure:

-

To a solution of 6-nitro piperonal (1 equivalent) in THF, add the respective substituted-phenylboronic acid (2 equivalents), potassium carbonate (3 equivalents), tri(1-naphthyl)phosphine (0.05 equivalents), and palladium(II) chloride (0.05 equivalents).

-

The reaction mixture is heated at 65°C for 24 hours under an inert atmosphere.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and filtered.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the coupled product.

-

Subsequent standard chemical transformations are carried out to complete the synthesis of the final 7-substituted FL118 analogues.

MTT Cell Viability Assay[10][11][12][13][14]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

FL118 or its analogues

-

MTT solution (5 mg/mL in PBS)

-